4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
Historical Development of Sulfamoyl Benzamides
The development of sulfamoyl benzamides traces its origins to the broader history of sulfonamide therapeutics, which began with the serendipitous discovery of Prontosil in 1932 as the first synthetic antibacterial agent. Early sulfonamides laid the groundwork for understanding structure-activity relationships (SAR) in drug design, particularly the importance of the sulfonamide (-SO$$2$$NH$$2$$) group in molecular recognition. By the 21st century, advances in synthetic organic chemistry enabled the modular assembly of sulfamoyl benzamides, where the sulfonamide moiety is directly conjugated to a benzamide core. For instance, linear synthesis routes involving chlorosulfonation of benzoic acids followed by amine coupling became standardized for generating diverse sulfamoyl-benzamide libraries. A pivotal shift occurred with the integration of heterocyclic systems such as pyrazoles, which enhanced target selectivity and metabolic stability.
Classification and Nomenclature
Sulfamoyl benzamides are systematically classified based on substituent patterns on both the benzamide and sulfonamide groups. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the target compound is derived as follows:
- Benzamide core : The parent structure is benzamide (benzene carboxamide).
- Sulfamoyl substitution : At the para position (C4) of the benzene ring, a sulfamoyl group (-SO$$_2$$NH-) is appended. This sulfamoyl group is further modified with benzyl(methyl)amine, resulting in the -N-benzyl-N-methylsulfamoyl substituent.
- Cyclopenta[c]pyrazole moiety : The amide nitrogen is linked to a 2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl group, a bicyclic system comprising fused cyclopentane and pyrazole rings.
This hierarchical naming reflects the compound’s structural complexity and adherence to IUPAC guidelines for polyfunctional molecules.
Structural Features of Cyclopenta[c]pyrazole-Containing Compounds
Cyclopenta[c]pyrazole derivatives are characterized by a bicyclic framework combining a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) fused to a cyclopentane ring. Key structural attributes include:
- Aromaticity : The pyrazole component exhibits aromatic stabilization due to a 6π-electron system, enabling π-π stacking interactions with biological targets.
- Conformational rigidity : The fused cyclopentane ring restricts rotational freedom, potentially enhancing binding affinity by reducing entropy penalties during target engagement.
- Substituent effects : The 2-phenyl group on the pyrazole ring introduces steric bulk and hydrophobic interactions, while the 3-position amide linkage provides a hydrogen-bond donor/acceptor site.
These features make cyclopenta[c]pyrazole derivatives versatile scaffolds for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Significance in Medicinal Chemistry
Sulfamoyl benzamides hybridized with nitrogen-containing heterocycles have emerged as privileged structures in drug discovery. Their significance arises from:
- Dual pharmacophore synergy : The sulfamoyl group confers hydrogen-bonding capacity and electrostatic complementarity, while the benzamide and heterocyclic moieties contribute to lipophilicity and shape-specific binding.
- Target versatility : Analogous compounds exhibit activity against enzymes (e.g., HBV capsid assembly modulators), receptors (e.g., CB2 agonists), and nucleotide-metabolizing proteins (e.g., h-NTPDase inhibitors).
- Metabolic stability : Substitutions such as the benzyl(methyl)sulfamoyl group in the target compound may mitigate oxidative metabolism by cytochrome P450 enzymes, extending half-life.
The integration of cyclopenta[c]pyrazole further refines these properties, positioning the compound as a candidate for optimizing pharmacokinetic and pharmacodynamic profiles.
Table 1: Representative Sulfamoyl Benzamide Derivatives and Their Biological Targets
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-30(19-20-9-4-2-5-10-20)35(33,34)23-17-15-21(16-18-23)27(32)28-26-24-13-8-14-25(24)29-31(26)22-11-6-3-7-12-22/h2-7,9-12,15-18H,8,13-14,19H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBMHVVBMRAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Cyclopenta[c]pyrazol Derivatives
- Compound : Features a cyclopenta[c]pyrazol core but substitutes the sulfamoyl group with a fluorophenylsulfanyl moiety (C20H18FN3OS). This modification reduces polarity, possibly affecting solubility and membrane permeability .
Thieno[3,4-c]pyrazol Derivatives
- Compound: Replaces the cyclopenta[c]pyrazol core with a thieno[3,4-c]pyrazol system. The sulfur atom in the thiophene ring increases electron density, which may alter pharmacokinetic properties compared to LMM5 .
Sulfamoyl Substitutions
Benzyl(methyl)sulfamoyl vs. Cyclohexyl(ethyl)sulfamoyl
- LMM5 : Benzyl(methyl)sulfamoyl group introduces aromatic hydrophobicity, favoring interactions with hydrophobic enzyme pockets.
Diethylsulfamoyl Derivatives
- No biological data are provided, limiting direct efficacy comparisons .
Halogenated Analogues
- Compounds (5f, 5g, 5h, 5i) : Fluorine and chlorine atoms at ortho, meta, or para positions on the benzamide ring influence melting points (201–258°C) and optical activity ([α]D = +9.3° to +11.7°). These halogenated derivatives exhibit distinct NMR chemical shifts, suggesting varied electronic environments, but their biological activities are unreported .
1,3,4-Oxadiazole vs. Oxazol-5(4H)-one Derivatives
Data Table: Key Comparative Metrics
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a member of the sulfonamide class, known for its diverse biological activities. Sulfonamides have been extensively studied for their antibacterial properties and potential as enzyme inhibitors. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.52 g/mol. The compound features a sulfonamide group that is crucial for its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.52 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| LogP | 3.50 |
| Solubility | Poorly soluble in water |
Sulfonamides generally exert their pharmacological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation. The specific compound under discussion may also interact with other biological targets, contributing to its overall activity profile.
Antibacterial Activity
Research has indicated that sulfonamides possess significant antibacterial properties. A study highlighted the effectiveness of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound 4-[benzyl(methyl)sulfamoyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide was tested in vitro against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus.
Antifungal Activity
In addition to antibacterial properties, certain sulfonamide derivatives have shown antifungal activity. A comparative study demonstrated that the compound exhibited moderate antifungal effects against Candida albicans with an MIC of 64 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is heavily influenced by their structural features. Modifications to the benzyl and sulfamoyl groups can enhance or diminish activity. For instance:
- Benzyl Substitution : Variations in substituents on the benzyl ring can affect binding affinity to DHPS.
- Cyclopenta[c]pyrazole Moiety : This unique structure may contribute to improved selectivity and potency against specific bacterial strains.
Case Studies
- Clinical Trials : A Phase III clinical trial evaluated the efficacy of a related sulfonamide derivative in treating urinary tract infections (UTIs). Results indicated a significant reduction in bacterial counts with minimal side effects.
- In Vivo Studies : Animal models have shown that administration of the compound resulted in lower infection rates compared to control groups, supporting its potential use as an antibacterial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
